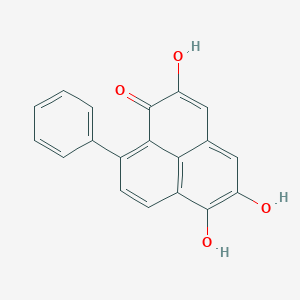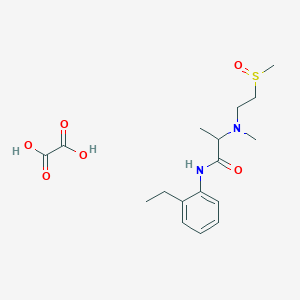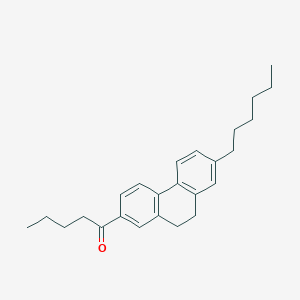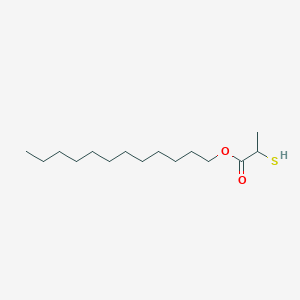![molecular formula C14H13ClO2S B14648827 {2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol CAS No. 54506-88-6](/img/structure/B14648827.png)
{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a methoxyphenyl group attached to a methanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol typically involves the reaction of 4-chlorothiophenol with 4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol: Similar structure but lacks the methoxy group.
{2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one}: Contains a ketone group instead of a methanol group.
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol: More complex structure with additional functional groups.
Uniqueness
{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol is unique due to the presence of both the methoxy and sulfanyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
54506-88-6 |
|---|---|
Formule moléculaire |
C14H13ClO2S |
Poids moléculaire |
280.8 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)sulfanyl-4-methoxyphenyl]methanol |
InChI |
InChI=1S/C14H13ClO2S/c1-17-12-5-2-10(9-16)14(8-12)18-13-6-3-11(15)4-7-13/h2-8,16H,9H2,1H3 |
Clé InChI |
JTTOSOAWIHSLEE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CO)SC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)

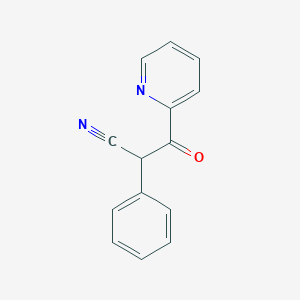
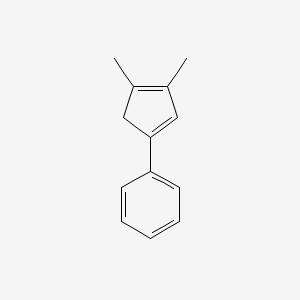
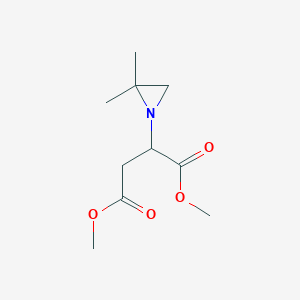
![(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol](/img/structure/B14648803.png)
